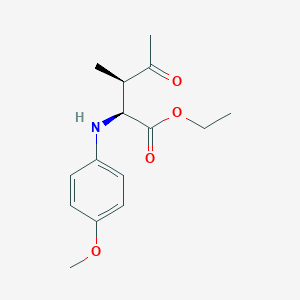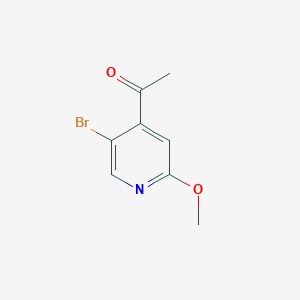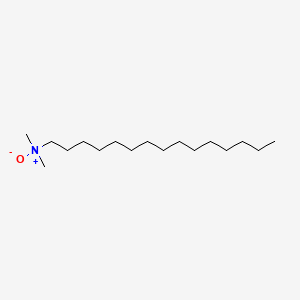
1-Pentadecanamine, N,N-dimethyl-, N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amines, C12-18-alkyldimethyl, N-oxides are a class of organic compounds characterized by the presence of a long alkyl chain (C12-C18) attached to a dimethylamine oxide group. These compounds are commonly used as surfactants in various industrial and household applications due to their amphiphilic nature, which allows them to reduce surface tension and enhance the mixing of water and oils .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amines, C12-18-alkyldimethyl, N-oxides are typically synthesized through the oxidation of tertiary aliphatic amines. The most common reagent used for this oxidation is hydrogen peroxide, although peracids can also be employed . The general reaction involves mixing the long-chain alkyl amine with hydrogen peroxide under controlled conditions to form the corresponding amine oxide.
Industrial Production Methods
In industrial settings, the production of Amines, C12-18-alkyldimethyl, N-oxides involves the reaction of long-chain olefins with dimethylamine, followed by oxidation. The process includes steps such as heating the mixture, followed by decolorization and deodorization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Amines, C12-18-alkyldimethyl, N-oxides undergo various chemical reactions, including:
Oxidation: The primary reaction for their synthesis.
Reduction: Can be reduced back to the corresponding amines under specific conditions.
Substitution: React with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation.
Substitution: Electrophilic reagents such as alkyl halides.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Tertiary amines.
Substitution: Substituted amine oxides.
Wissenschaftliche Forschungsanwendungen
Amines, C12-18-alkyldimethyl, N-oxides have a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Amines, C12-18-alkyldimethyl, N-oxides primarily involves their surfactant properties. They reduce surface tension, allowing for better interaction between water and hydrophobic substances. This property is crucial in their role as detergents and emulsifiers. At the molecular level, the long alkyl chain interacts with hydrophobic substances, while the polar amine oxide group interacts with water, facilitating the formation of micelles and enhancing solubilization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lauryldimethylamine oxide: Another long-chain amine oxide with similar surfactant properties.
Cocamidopropylamine oxide: A related compound used in personal care products.
Stearyldimethylamine oxide: Similar in structure but with a longer alkyl chain.
Uniqueness
Amines, C12-18-alkyldimethyl, N-oxides are unique due to their specific alkyl chain length (C12-C18), which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes them highly effective as surfactants in a wide range of applications, from household cleaners to industrial formulations .
Eigenschaften
CAS-Nummer |
68955-55-5 |
|---|---|
Molekularformel |
C17H37NO |
Molekulargewicht |
271.5 g/mol |
IUPAC-Name |
N,N-dimethylpentadecan-1-amine oxide |
InChI |
InChI=1S/C17H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)19/h4-17H2,1-3H3 |
InChI-Schlüssel |
DLPZOAYAGDEIHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC[N+](C)(C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
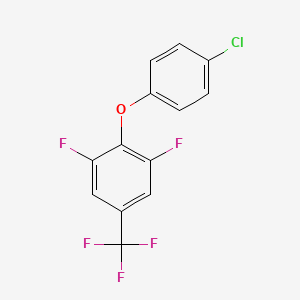
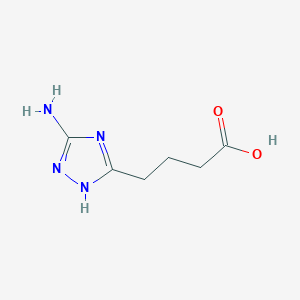
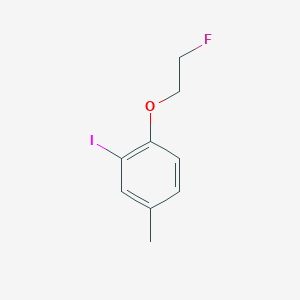
![2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12084995.png)


